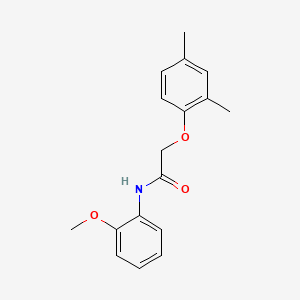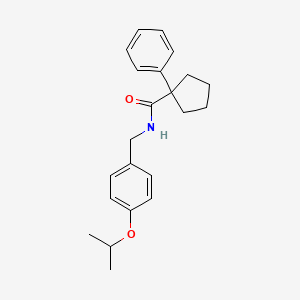
N-(3,4-difluorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-difluorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzamide, commonly known as DFB, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a small molecule that belongs to the class of benzamides and has been found to exhibit a range of interesting biochemical and physiological effects.
作用機序
The mechanism of action of DFB is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. Specifically, DFB has been found to inhibit the activity of poly(ADP-ribose) polymerase (PARP), which is an enzyme that plays a key role in DNA repair. By inhibiting PARP activity, DFB can induce cell death in cancer cells and prevent the growth of new tumors.
Biochemical and Physiological Effects:
DFB has been found to exhibit a range of interesting biochemical and physiological effects. In addition to its anti-cancer properties, it has been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. It has also been found to have neuroprotective effects and can protect neurons from oxidative stress and other forms of damage.
実験室実験の利点と制限
One of the main advantages of using DFB in lab experiments is its high potency and specificity. It has been found to be highly effective at inhibiting PARP activity, and it has a relatively low toxicity profile. However, one of the limitations of using DFB is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for research on DFB. One area of interest is in the development of new cancer therapies based on DFB. Researchers are currently exploring the use of DFB in combination with other drugs to enhance its anti-cancer effects. Another area of interest is in the development of new neuroprotective therapies based on DFB. Researchers are currently investigating the potential of DFB to protect neurons from damage in a range of neurodegenerative diseases. Finally, researchers are also exploring the potential of DFB in the treatment of other inflammatory diseases such as Crohn's disease and psoriasis.
合成法
The synthesis of DFB involves a multi-step process that starts with the reaction of 3,4-difluoroaniline with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with pyrrolidine and acetic anhydride to yield the final product, DFB. The overall yield of this process is around 50%, and the purity of the final product can be increased through recrystallization.
科学的研究の応用
DFB has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the treatment of cancer. Studies have shown that DFB can inhibit the growth of cancer cells in vitro and in vivo, and it has been found to be particularly effective against breast cancer cells. Other potential applications include the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
N-(3,4-difluorophenyl)-4-(2-oxopyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O2/c18-14-8-5-12(10-15(14)19)20-17(23)11-3-6-13(7-4-11)21-9-1-2-16(21)22/h3-8,10H,1-2,9H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGXJTZTGPPFEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

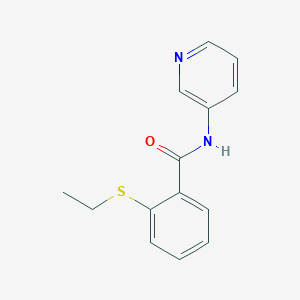
![2-fluoro-N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B5829613.png)

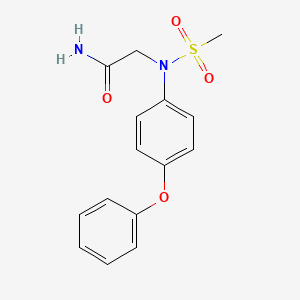
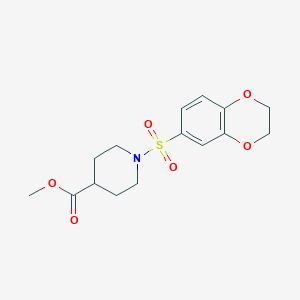

![2-fluoro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5829638.png)

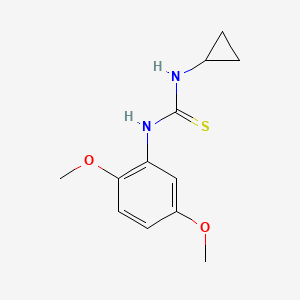
![N-[4-(aminosulfonyl)phenyl]-4-hydroxy-1-piperidinecarbothioamide](/img/structure/B5829674.png)


